Digoxin

Description

Properties

IUPAC Name |

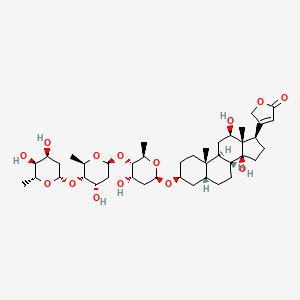

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHDMANZUZIPE-PUGKRICDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022934 | |

| Record name | Digoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Digoxin appears as clear to white crystals or white crystalline powder. Odorless. Used as a cardiotonic drug. (EPA, 1998), Solid | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Cardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility; additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/, In water, 64.8 mg/L at 25 °C, Practically insoluble in water, Very soluble in ethanol, Freely soluble in pyridine; soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform, For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page., 0.0648 mg/mL at 25 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.36 g/cu cm at 20 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V108: 381 | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to white crystals, or white crystalline powder, Triclinic prisms from dilute alcohol, pyridine, Radially arranged four- and five-sided triclinic plates from dilute alcohol or pyridine. | |

CAS No. |

20830-75-5 | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20830-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3.beta.,5.beta.,12.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Digoxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73K4184T59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

446 to 509 °F Decomposes. (EPA, 1998), 230-265, 249 °C (decomposes), MP: Approximately 235 °C (decomposes), MP: 230-265 °C, Crystals. MP: 227-231 °C /beta-Methyldigoxin/, 249 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | DIGOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |

| Record name | Digoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Medical History of Digoxin: A Technical Guide

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis species), represents a cornerstone in the history of cardiovascular medicine. For over two centuries, it has been employed in the management of heart failure and atrial fibrillation, its journey from a traditional herbal remedy to a purified pharmaceutical agent illustrating the evolution of pharmacology and clinical science. This technical guide provides an in-depth exploration of the discovery, isolation, and historical medical application of this compound, with a focus on the key experiments and quantitative data that have defined its use. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this seminal cardiovascular drug.

From Folk Medicine to Systematic Inquiry: The Work of William Withering

The medicinal properties of the foxglove plant were recognized in folk medicine for centuries before its systematic study.[1] However, it was the pioneering work of the English physician and botanist William Withering in the 18th century that brought digitalis into the realm of established medical practice.[2][3]

Withering's Clinical Investigations (c. 1775-1785)

In 1775, Withering was introduced to a family recipe for the treatment of "dropsy" (edema), a condition characterized by fluid accumulation and now known to be a hallmark of congestive heart failure.[4][5][6] Recognizing the foxglove plant (Digitalis purpurea) as the active ingredient in the herbal concoction, he embarked on a decade-long investigation into its therapeutic effects.[7][8]

Experimental Protocol: Withering's "Clinical Trials"

While not conforming to modern standards of randomized controlled trials, Withering's approach was systematic and observational, as detailed in his 1785 publication, "An Account of the Foxglove, and some of its Medical Uses."[8][9]

-

Patient Population: Withering administered foxglove preparations to 163 patients suffering from dropsy.[8]

-

Preparation of the Active Agent: Withering favored a powdered preparation of the dried leaves, gathered just before the plant blossomed.[3][7] He also experimented with decoctions (boiling the dried leaves in water) and infusions.[7][8] The goal was to create a more consistent and titratable formulation than crude herbal mixtures.

-

Dosing and Administration: Through careful observation, Withering worked to determine the optimal dosage, noting that excessive amounts led to toxicity, manifesting as vomiting and purging.[7] He refined the dosage to achieve a diuretic effect without inducing severe adverse reactions.[8]

-

Outcome Measurement: The primary outcome measured was the reduction of edema, a key symptom of dropsy.[5] Withering meticulously documented the diuretic effects of the foxglove preparations.[8] He also noted the drug's "power over the motion of the heart."[10]

Quantitative Results of Withering's Investigations

The following table summarizes the key quantitative outcomes of Withering's 10-year study.

| Parameter | Value | Reference |

| Total Patients Treated | 163 | [8] |

| Patients with Congestive Heart Failure Experiencing Relief | 101 | [7][9] |

Withering's work was foundational in establishing both the efficacy and the toxicity profile of digitalis, emphasizing the importance of careful dose titration.[9]

The Isolation of this compound: Sydney Smith's Contribution

While Withering's work established the therapeutic use of the foxglove plant, the specific active compounds remained to be elucidated. In 1930, the chemist Dr. Sydney Smith, working at the Burroughs Wellcome laboratories, successfully isolated a crystalline glycoside from the woolly foxglove, Digitalis lanata.[2][4] This compound was named this compound.[2]

Experimental Protocol: Isolation and Purification of this compound (c. 1930)

Based on historical accounts of phytochemical methods of the era, the following protocol outlines the likely steps taken by Sydney Smith to isolate this compound.[11][12]

-

Extraction: Dried and powdered leaves of Digitalis lanata were subjected to exhaustive extraction with a solvent such as ethanol (B145695) or an acetone-water mixture to dissolve the glycosides.[12]

-

Purification: The crude extract was then purified to remove unwanted plant materials. This likely involved:

-

Dissolving the dried extract in acetone (B3395972).[11]

-

Boiling the acetone solution in chloroform.[11]

-

Further purification steps to separate this compound from other glycosides.

-

-

Characterization: The purified this compound was characterized using chemical tests. The Keller-Kiliani reaction, which produces a characteristic olive-green color with this compound, was used to distinguish it from other glycosides.[11]

This isolation of a pure, crystalline compound was a major advancement, allowing for standardized dosing and more controlled pharmacological studies.

Elucidation of the Mechanism of Action: Inhibition of Na+/K+-ATPase

The central mechanism by which this compound exerts its cardiotonic effects was discovered in 1953 by Schatzmann, who demonstrated its inhibition of the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, resulting in enhanced myocardial contractility.[2][13]

Experimental Protocol: In Vitro Na+/K+-ATPase Activity Inhibition Assay

The following is a generalized protocol for an in vitro assay to measure the inhibition of Na+/K+-ATPase activity by this compound, based on modern methodologies that reflect the principles of early experiments.[14][15]

-

Objective: To determine the concentration of this compound that inhibits 50% of the Na+/K+-ATPase enzyme activity (IC50).

-

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).[15]

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).[15]

-

Substrate: Adenosine triphosphate (ATP).[15]

-

Cofactors: NaCl, KCl, MgCl2.[15]

-

This compound solutions of varying concentrations.

-

Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green).[14]

-

-

Procedure:

-

In a multi-well plate, add purified Na+/K+-ATPase enzyme to each well.

-

Add different concentrations of this compound to the respective wells and incubate to allow for binding.[14]

-

Initiate the enzymatic reaction by adding ATP to all wells.[14]

-

Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.[14]

-

Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with the liberated inorganic phosphate.[14]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm).[14] The amount of Pi released is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[14]

-

Early Clinical Trials and Quantitative Assessment

Following the isolation of pure this compound, more controlled clinical trials were conducted to evaluate its efficacy and safety.

Randomized Trial of this compound versus Placebo in Heart Failure (Lee et al., 1982)

A notable early randomized, double-blind, crossover trial provided more rigorous evidence for this compound's benefits in patients with heart failure and sinus rhythm.[16]

Experimental Protocol

-

Study Design: Randomized, double-blind, crossover trial.[16]

-

Patient Population: 25 outpatients with heart failure and without atrial fibrillation.[16]

-

Intervention: Patients received oral this compound and a matched placebo for distinct treatment periods.[16]

-

Outcome Measures: The severity of heart failure was assessed using a clinicoradiographic scoring system. Left ventricular ejection fraction was also measured.[16]

Quantitative Results

| Outcome | Result | p-value | Reference |

| Reduction in Heart Failure Severity (Clinicoradiographic Score) | Observed in 14 out of 25 patients | - | [16] |

| Strongest Correlate of Response to this compound | Presence of a third heart sound | < 0.0001 | [16] |

The Digitalis Investigation Group (DIG) Trial

The largest and most definitive clinical trial of this compound is the Digitalis Investigation Group (DIG) trial, published in 1997.[17] This large-scale, randomized, double-blind, placebo-controlled study provided crucial insights into the role of this compound in modern heart failure therapy.

Experimental Protocol

-

Study Design: Randomized, double-blind, placebo-controlled trial.[17]

-

Patient Population: 6,800 patients with heart failure and a left ventricular ejection fraction of 0.45 or less.[17] An ancillary trial included patients with ejection fractions greater than 0.45.[17]

-

Intervention: Patients were randomly assigned to receive either this compound or a placebo, in addition to diuretics and angiotensin-converting-enzyme (ACE) inhibitors.[17]

-

Primary Outcome: All-cause mortality.[17]

-

Secondary Outcomes: Hospitalization for worsening heart failure.[17]

Quantitative Results of the DIG Trial (Main Trial)

| Outcome | This compound Group | Placebo Group | Risk Ratio (95% CI) | p-value | Reference |

| All-Cause Mortality | 1181 deaths (34.8%) | 1194 deaths (35.1%) | 0.99 (0.91 to 1.07) | 0.80 | [17] |

| Death from Worsening Heart Failure (Trend) | - | - | 0.88 (0.77 to 1.01) | 0.06 | [17] |

| Hospitalization for Worsening Heart Failure | 26.8% | 34.7% | 0.72 (0.66 to 0.79) | < 0.001 | [17] |

The DIG trial demonstrated that while this compound did not improve survival, it significantly reduced hospitalizations for worsening heart failure.[17][18]

Development of this compound Assays

The narrow therapeutic index of this compound necessitates careful monitoring of serum concentrations to ensure efficacy while avoiding toxicity. The development of sensitive and specific assays has been crucial for its safe clinical use.

Radioimmunoassay (RIA) for this compound

Radioimmunoassay was one of the earliest and most important methods developed for measuring this compound levels in patient serum.[19]

Experimental Protocol: General Principles of this compound RIA

-

Principle: Competitive binding between unlabeled this compound in a patient's serum and a known amount of radiolabeled this compound (e.g., with 125I) for a limited number of anti-digoxin antibody binding sites.[20]

-

Procedure:

-

A specific antibody against this compound is prepared and may be immobilized on a solid phase (e.g., porous glass).[20]

-

The patient's serum sample (containing an unknown amount of this compound) is mixed with a fixed amount of radiolabeled this compound and the anti-digoxin antibody.[20]

-

The mixture is incubated to allow for competitive binding to reach equilibrium.[20]

-

The antibody-bound this compound (both labeled and unlabeled) is separated from the free (unbound) this compound.[19]

-

The radioactivity of either the bound or free fraction is measured using a gamma counter.[19][20]

-

The concentration of this compound in the patient's serum is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of this compound.[19] A lower radioactivity count in the bound fraction indicates a higher concentration of unlabeled this compound in the patient's sample.[19]

-

Pharmacokinetic Properties of this compound

Understanding the pharmacokinetics of this compound is essential for safe and effective dosing.

| Parameter | Value | Reference |

| Oral Bioavailability | 70-80% (tablets) | [21] |

| Protein Binding | 25% | [11] |

| Volume of Distribution | ~7 L/kg | [12] |

| Elimination Half-Life (normal renal function) | 36-48 hours | [11] |

| Elimination Half-Life (impaired renal function) | 3.5-5 days | [11] |

| Primary Route of Excretion | Renal | [21] |

| Therapeutic Serum Concentration | 0.5-2.0 ng/mL | [22] |

Visualizations

Signaling Pathway of this compound's Inotropic Effect

Caption: Mechanism of this compound's positive inotropic effect.

Experimental Workflow for In Vitro Na+/K+-ATPase Inhibition Assay

Caption: Workflow for determining this compound's inhibition of Na+/K+-ATPase.

Logical Progression of this compound Discovery and Development

Caption: Key milestones in the history of this compound.

Conclusion

The history of this compound is a compelling narrative of scientific progress, from its origins in herbal folklore to its establishment as a purified, potent cardiovascular medication. The meticulous observations of William Withering laid the groundwork for its clinical use, while the chemical isolation by Sydney Smith enabled standardized therapy and further pharmacological investigation. The elucidation of its mechanism of action at the molecular level and the development of sophisticated assays for its measurement have allowed for its relatively safe and effective use in modern medicine. Despite the advent of newer therapies, this compound remains a valuable agent in the management of heart failure and atrial fibrillation, a testament to its enduring legacy in the field of cardiology.

References

- 1. William Withering and the foxglove - RCPI Heritage Centre [heritage.rcpi.ie]

- 2. A Comprehensive Review on Unveiling the Journey of this compound: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtopics.com [drugtopics.com]

- 4. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]

- 5. Dropsy (VIII.39) - The Cambridge World History of Human Disease [cambridge.org]

- 6. americanrevolution.org [americanrevolution.org]

- 7. historyofscience.com [historyofscience.com]

- 8. hekint.org [hekint.org]

- 9. historyofinformation.com [historyofinformation.com]

- 10. bjcardio.co.uk [bjcardio.co.uk]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. CV Pharmacology | Cardiac Glycosides (this compound) [cvpharmacology.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Heart failure in outpatients: a randomized trial of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of this compound on mortality and morbidity in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound benefit varies by risk of heart failure hospitalization: applying the Tufts MC HF Risk Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tech.snmjournals.org [tech.snmjournals.org]

- 20. A procedure for radioimmunochemical determination of this compound [inis.iaea.org]

- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. kemh.health.wa.gov.au [kemh.health.wa.gov.au]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Digoxin on the Na+/K+ ATPase Pump

Abstract

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries. Its therapeutic efficacy is primarily attributed to its specific inhibition of the Na+/K+ ATPase pump, an essential enzyme in cardiac myocytes. This inhibition triggers a cascade of ionic events, ultimately leading to an increase in myocardial contractility. Beyond this classical pathway, the Na+/K+ ATPase also functions as a signal transducer, and its interaction with this compound can initiate various intracellular signaling cascades. This technical guide provides a comprehensive examination of this compound's mechanism of action, presenting quantitative data on its binding kinetics, detailing relevant experimental protocols, and visualizing the intricate molecular pathways involved.

The Na+/K+ ATPase: Structure and Physiological Function

The Sodium-Potassium Adenosine Triphosphatase (Na+/K+ ATPase) is a ubiquitous transmembrane protein crucial for maintaining cellular homeostasis in animal cells.

-

Structure: The enzyme is a heterodimer composed of a catalytic α-subunit and a smaller β-subunit, which is essential for protein stabilization and function. The α-subunit contains the binding sites for ATP, ions (Na+ and K+), and cardiac glycosides like this compound. In humans, three main isoforms of the α-subunit (α1, α2, and α3) are expressed in the heart, each exhibiting different affinities for this compound.

-

Function: The Na+/K+ ATPase actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process powered by the hydrolysis of one molecule of ATP. This electrogenic pump is vital for:

-

Maintaining the steep Na+ and K+ electrochemical gradients across the cell membrane.

-

Establishing the negative resting membrane potential required for normal cell function and excitability.

-

Providing the driving force for secondary active transport of other molecules.

-

The pump cycles through two principal conformational states: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. This compound exhibits the highest affinity for the phosphorylated E2 form (E2P) of the enzyme.

This compound's Molecular Interaction and Inhibition Kinetics

This compound exerts its effect by binding to a specific site on the extracellular side of the α-subunit of the Na+/K+ ATPase, effectively locking the enzyme in the E2P conformation. This binding event blocks the dephosphorylation and conformational change necessary for ion transport, thereby inhibiting the pump's activity.

The interaction is characterized as an uncompetitive mode of inhibition, where this compound reduces both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). The presence of extracellular potassium is a well-known antagonist to this compound binding, as K+ ions compete for binding to the E2P state, which can reduce this compound's affinity and inhibitory effect.

Data Presentation: Quantitative Analysis of this compound-Na+/K+ ATPase Interaction

The following tables summarize key quantitative data on the binding and inhibition of Na+/K+ ATPase by this compound.

Table 1: this compound Affinity (Kd) and Inhibition (IC50) for Na+/K+ ATPase Isoforms

| Isoform Source | Parameter | Value | Conditions | Reference |

| Human α1β1 | Kd (nM ± S.E.M.) | 20.3 ± 1.6 | With K+ | |

| Human α2β1 | Kd (nM ± S.E.M.) | 12.0 ± 1.3 | With K+ | |

| Human α3β1 | Kd (nM ± S.E.M.) | 12.0 ± 0.9 | With K+ | |

| Human α1β1 | Kd (nM ± S.E.M.) | 11.2 ± 0.6 | Without K+ | |

| Human α2β1 | Kd (nM ± S.E.M.) | 12.2 ± 0.9 | Without K+ | |

| Human α3β1 | Kd (nM ± S.E.M.) | 10.9 ± 0.8 | Without K+ | |

| Porcine Cerebral Cortex (High Affinity) | IC50 (M) | 7.06 x 10-7 | 2 mM K+ | |

| Porcine Cerebral Cortex (Low Affinity) | IC50 (M) | 1.87 x 10-5 | 2 mM K+ | |

| Porcine Cerebral Cortex (High Affinity) | IC50 (M) | 2.77 x 10-6 | 20 mM K+ (Optimal) | |

| Porcine Cerebral Cortex (Low Affinity) | IC50 (M) | 8.56 x 10-5 | 20 mM K+ (Optimal) | |

| Shark Na+,K+-ATPase | Kd (nM) | 2.8 ± 2 | 3 mM Pi, 3 mM MgCl2 | |

| A549 Cancer Cells | IC50 (nM) | 40 (95% CI: 35-46) | Kynurenine Production Assay | |

| MDA-MB-231 Cancer Cells | Apparent IC50 (nM) | ~164 | Kynurenine Production Assay |

Table 2: Kinetic Parameters of Na+/K+ ATPase Inhibition by this compound

| Parameter | Effect of this compound | Mode of Interaction | Source Tissue | Reference |

| Vmax | Reduced | Uncompetitive | Porcine Cerebral Cortex | |

| Km | Reduced | Uncompetitive | Porcine Cerebral Cortex |

Cellular Signaling Pathways

The Canonical Pathway: Positive Inotropy

The primary therapeutic effect of this compound—increased force of cardiac contraction (positive inotropy)—is a direct consequence of Na+/K+ ATPase inhibition.

-

Inhibition of Na+/K+ ATPase: this compound binding inhibits the pump.

-

Increased Intracellular Sodium [Na+]i: The efflux of Na+ is reduced, causing its intracellular concentration to rise.

-

Altered Na+/Ca2+ Exchanger (NCX) Function: The rise in [Na+]i diminishes the electrochemical gradient that drives the NCX to extrude calcium (Ca2+). Consequently, less Ca2+ is removed from the cell.

-

Increased Intracellular Calcium [Ca2+]i: The reduced Ca2+ efflux leads to a net increase in the cytosolic Ca2+ concentration.

-

Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Load: The elevated cytosolic Ca2+ is taken up by the SR, increasing its Ca2+ stores.

-

Increased Myocardial Contractility: During subsequent action potentials, the SR releases a larger amount of Ca2+, which binds to troponin-C and triggers a more forceful contraction of the myocardial fibers.

Na+/K+ ATPase as a Signal Transducer

Beyond its role as an ion pump, the Na+/K+ ATPase can act as a signaling scaffold or "signalosome." this compound binding can trigger intracellular signaling cascades independent of changes in ion concentrations.

Binding of cardiac glycosides to the Na+/K+ ATPase can lead to the allosteric activation of Src kinase, a non-receptor tyrosine kinase. This, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream pathways like the Ras/MAPK cascade, which can influence gene expression, cell growth, and apoptosis.

Experimental Protocols

Protocol: Measurement of Na+/K+ ATPase Activity

This protocol is based on quantifying the rate of ATP hydrolysis by measuring the release of inorganic phosphate (B84403) (Pi), a method adapted from various studies.

Objective: To determine the inhibitory effect of this compound on Na+/K+ ATPase activity.

Materials:

-

Enzyme source: Purified Na+/K+ ATPase from tissues like porcine cerebral cortex or human erythrocyte membranes.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

Substrate: 3 mM ATP (disodium salt).

-

Inhibitors: this compound (various concentrations), Ouabain (for total Na+/K+ ATPase-specific activity), vehicle control (e.g., DMSO).

-

Reagents for Pi detection (e.g., Malachite Green or Fiske-Subbarow method).

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Prepare membrane fractions containing Na+/K+ ATPase from the source tissue. Determine total protein concentration.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures.

-

Total ATPase Activity: Enzyme + Assay Buffer.

-

Mg2+-ATPase Activity (Control): Enzyme + Assay Buffer + Ouabain (to inhibit Na+/K+ ATPase).

-

Test Wells: Enzyme + Assay Buffer + varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes to allow inhibitor binding.

-

Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS or ice-cold trichloroacetic acid).

-

Phosphate Detection: Add Pi detection reagents to all wells and incubate as required by the specific method.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation:

-

Calculate the amount of Pi released using a standard curve.

-

Na+/K+ ATPase activity = (Pi from Total ATPase activity) - (Pi from Mg2+-ATPase activity).

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Protocol: [3H]-Ouabain Binding Assay

This competitive binding assay is used to determine the affinity (Kd) of this compound for the Na+/K+ ATPase isoforms.

Objective: To measure the dissociation constant (Kd) of this compound for specific Na+/K+ ATPase isoforms.

Materials:

-

Enzyme source: Yeast or other expression system membranes containing specific human Na+/K+ ATPase isoforms (α1β1, α2β1, α3β1).

-

Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 3 mM MgSO4.

-

Radioligand: [3H]-ouabain.

-

Competitor: Unlabeled this compound (serial dilutions).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the enzyme source, binding buffer, a fixed concentration of [3H]-ouabain, and varying concentrations of unlabeled this compound.

-

Total Binding: No competitor.

-

Non-specific Binding: A high concentration of unlabeled ouabain.

-

Competition: Increasing concentrations of this compound.

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific [3H]-ouabain binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to calculate the Ki (and subsequently Kd) of this compound.

-

Conclusion

The mechanism of action of this compound is a paradigm of targeted enzyme inhibition leading to profound physiological effects. Its primary interaction with the Na+/K+ ATPase directly alters intracellular ion homeostasis, resulting in a potent positive inotropic effect that has been therapeutically exploited for centuries. Modern research has further unveiled a more complex role for the Na+/K+ ATPase as a signal transducer, where this compound binding can modulate critical intracellular signaling pathways. A thorough understanding of its binding kinetics, isoform specificity, and downstream cellular consequences is essential for optimizing its clinical use and for the development of novel therapeutics targeting this crucial enzyme.

Molecular Pharmacology of Cardiac Glycosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat heart conditions. This document delves into their core mechanism of action, structure-activity relationships, therapeutic and toxicological profiles, and emerging applications. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are provided to support researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, cardiac glycosides inhibit its pumping function.[1] This inhibition leads to a cascade of events within the cardiomyocyte, ultimately resulting in an increased force of contraction (positive inotropy).

The process unfolds as follows:

-

Inhibition of Na+/K+-ATPase: Cardiac glycosides bind to a specific site on the α-subunit of the Na+/K+-ATPase, stabilizing it in a phosphorylated conformation that prevents the transport of Na+ out of the cell and K+ into the cell.[2]

-

Increased Intracellular Sodium: The inhibition of the Na+/K+ pump leads to a gradual increase in the intracellular Na+ concentration ([Na+]i).

-

Altered Sodium-Calcium Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: With reduced Ca2+ efflux via the NCX, the intracellular Ca2+ concentration ([Ca2+]i) rises.[3]

-

Enhanced Sarcoplasmic Reticulum Calcium Load: The increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to a greater Ca2+ load within the SR.[4][5]

-

Increased Contractility: During subsequent action potentials, the larger Ca2+ store in the SR is released, leading to a greater availability of Ca2+ to bind to troponin C, which in turn enhances the interaction between actin and myosin filaments, resulting in a more forceful myocardial contraction.[4]

Signaling Pathway of Cardiac Glycoside-Induced Inotropy

Structure-Activity Relationships

The biological activity of cardiac glycosides is intimately linked to their chemical structure, which consists of a steroid nucleus (aglycone or genin), a lactone ring at the C17 position, and a sugar moiety at the C3 position.[6]

-

Aglycone Moiety: The steroid core is essential for activity. The cis-trans-cis fusion of the A/B, B/C, and C/D rings is a critical determinant of the molecule's three-dimensional shape and its ability to bind to the Na+/K+-ATPase.[6]

-

Lactone Ring: The unsaturated lactone ring at C17 is crucial for binding and inhibitory activity. The size and degree of saturation of this ring influence potency.

-

Sugar Moiety: The sugar residues attached at C3 affect the pharmacokinetic properties of the glycoside, including its solubility, absorption, and half-life. While not directly involved in binding to the receptor, the sugar moiety can modulate the affinity and potency of the compound.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for commonly studied cardiac glycosides.

Table 1: Binding Affinities (Kd) and IC50 Values for Na+/K+-ATPase Isoforms

| Cardiac Glycoside | Na+/K+-ATPase Isoform | Binding Affinity (Kd) (nM) | IC50 (nM) | Reference(s) |

| Digoxin | α1β1 | 110.0 ± 3.9 (with K+) | 1950 | [3][7] |

| α2β1 | 47.4 ± 10.0 (with K+) | - | [3] | |

| α3β1 | - | - | ||

| Digitoxin | α1β1 | - | - | |

| α2β1 | - | - | ||

| α3β1 | - | - | ||

| Ouabain (B1677812) | α1 | 18 ± 6 | 900 | [7][8] |

| α2 | - | - | ||

| α3 | - | - |

Note: Kd and IC50 values can vary depending on the experimental conditions (e.g., tissue source, presence of ions).

Table 2: Therapeutic and Toxic Plasma Concentrations

| Cardiac Glycoside | Therapeutic Range (ng/mL) | Toxic Level (ng/mL) | Reference(s) |

| This compound | 0.8 - 2.0 | > 2.4 | [9][10] |

| Digitoxin | 10 - 30 | > 45 | [11] |

Table 3: Pharmacokinetic Parameters

| Cardiac Glycoside | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Elimination | Reference(s) |

| This compound | 75 - 95 | 20 - 30 | 36 - 48 | Primarily Renal | [9][12] |

| Digitoxin | ~100 | 97 | 120 - 144 (5-6 days) | Primarily Hepatic | [12][13] |

Therapeutic Effects and Clinical Applications

Historically, cardiac glycosides have been a cornerstone in the treatment of:

-

Heart Failure: By increasing the force of myocardial contraction, cardiac glycosides improve cardiac output and alleviate symptoms of heart failure, such as dyspnea and edema.[14]

-

Atrial Fibrillation: These compounds slow the ventricular rate in atrial fibrillation by increasing vagal tone and directly depressing the atrioventricular (AV) node, thereby reducing the number of atrial impulses that conduct to the ventricles.[14]

Toxicity and Adverse Effects

The narrow therapeutic index of cardiac glycosides is a major clinical challenge, with toxicity being a significant concern.[9] Adverse effects are often an extension of their therapeutic actions and are primarily related to excessive inhibition of the Na+/K+-ATPase.

Mechanisms of Toxicity:

-

Cardiac Arrhythmias: The most serious toxic effect is the development of various cardiac arrhythmias. The underlying mechanism involves increased intracellular Ca2+ leading to delayed afterdepolarizations (DADs), which can trigger ectopic beats and tachyarrhythmias.[15]

-

Gastrointestinal Effects: Nausea, vomiting, and anorexia are common early signs of toxicity.

-

Neurological Effects: Visual disturbances (e.g., blurred or yellow vision), confusion, and weakness can occur.

Signaling Pathway of Cardiac Glycoside-Induced Arrhythmia

Emerging Applications: Anticancer Activity

Recent research has unveiled the potential of cardiac glycosides as anticancer agents.[16] Their cytotoxic effects on cancer cells are mediated through various mechanisms, including:

-

Induction of Apoptosis: Inhibition of the Na+/K+-ATPase in cancer cells can trigger programmed cell death.

-

Inhibition of Signaling Pathways: Cardiac glycosides have been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and STAT1 pathways.[17][18]

Cardiac Glycoside-Mediated Inhibition of NF-κB Signaling

Detailed Experimental Protocols

Measurement of Na+/K+-ATPase Activity

This protocol is adapted from colorimetric assays that measure the liberation of inorganic phosphate (B84403) (Pi) from ATP.[6][19][20]

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

-

Control Buffer: 30 mM Imidazole-HCl, 4 mM MgCl2, 1 mM Ouabain, pH 7.4

-

ATP solution (e.g., 10 mM)

-

Reagent A: 3% ascorbic acid in 0.5 N HCl and 0.5% ammonium (B1175870) molybdate (B1676688) solution

-

Reagent B: 2% sodium meta-arsenite, 2% trisodium (B8492382) citrate, and 2% acetic acid

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare two sets of reaction tubes: one with Assay Buffer and one with Control Buffer (containing ouabain to inhibit Na+/K+-ATPase).

-

Add the enzyme preparation (e.g., 50 µg of protein) to each tube.

-

Pre-incubate the tubes at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add Reagent A, followed by incubation on ice.

-

Add Reagent B and incubate at 37°C to allow color development.

-

Measure the absorbance at 850 nm.

-

Calculate the amount of Pi released using a standard curve.

-

The Na+/K+-ATPase activity is the difference in Pi released between the samples with and without ouabain.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca2+]i in isolated cardiomyocytes.[2][4][8]

Materials:

-

Isolated cardiomyocytes

-

Tyrode's solution or appropriate buffer

-

Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Dye Loading:

-

Prepare a loading solution by diluting the Fura-2 AM stock solution in Tyrode's solution to a final concentration of 1-5 µM. Pluronic F-127 can be added to a final concentration of 0.02% to improve solubility.

-

Incubate the isolated cardiomyocytes in the loading solution at room temperature or 37°C for 20-60 minutes in the dark.

-

-

Washing:

-

After loading, wash the cells 2-3 times with fresh Tyrode's solution to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin (B1663694) in the presence of known high and low Ca2+ concentrations.

-

Assessment of Inotropic Effects in an Isolated Perfused Heart (Langendorff Preparation)

This protocol outlines the use of the Langendorff apparatus to assess the effects of cardiac glycosides on myocardial contractility.[21][22]

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

Intraventricular balloon catheter connected to a pressure transducer

-

Data acquisition system

Procedure:

-

Heart Isolation:

-

Anesthetize the animal (e.g., rat, guinea pig) and administer heparin.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

-

Cannulation and Perfusion:

-

Identify the aorta and cannulate it onto the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

-

Measurement of Contractility:

-

Insert a balloon catheter into the left ventricle and inflate it to achieve a stable end-diastolic pressure.

-

Record left ventricular pressure (LVP) to determine parameters such as left ventricular developed pressure (LVDP = systolic LVP - diastolic LVP) and the maximum rates of pressure development and decline (±dP/dtmax).

-

-

Drug Administration:

-

After a stabilization period, infuse the cardiac glycoside at various concentrations into the perfusion buffer.

-

Record the changes in contractile parameters in response to the drug.

-

Evaluation of Pro-Arrhythmic Effects using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to study the effects of cardiac glycosides on the cardiac action potential.[12]

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Micropipette puller

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution

-

Cardiac glycoside solution

Procedure:

-

Cell Preparation:

-

Isolate ventricular myocytes from cardiac tissue.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Giga-seal Formation:

-

Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to gain electrical access to the cell interior.

-

-

Action Potential Recording (Current-Clamp):

-

Switch the amplifier to current-clamp mode.

-

Elicit action potentials by injecting brief depolarizing current pulses.

-

Record baseline action potentials.

-

-

Drug Application:

-

Perfuse the cell with the extracellular solution containing the cardiac glycoside.

-

Record the changes in action potential parameters, such as resting membrane potential, action potential duration (APD), and the occurrence of early or delayed afterdepolarizations.

-

Assessment of Cytotoxicity on Cancer Cells (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of cardiac glycosides on cancer cell lines.[4][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cardiac glycoside stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of the cardiac glycoside in culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include vehicle controls (medium with DMSO).

-

Incubate for the desired time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization:

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

-

Investigation of NF-κB Signaling Pathway (Western Blot)

This protocol describes the use of Western blotting to assess the activation of the NF-κB pathway.[3][16]

Materials:

-

Cells of interest

-

Cardiac glycoside and/or TNF-α

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the cardiac glycoside and/or TNF-α for the desired time.

-

Lyse the cells in lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the levels of IκBα degradation and p65 phosphorylation.

-

Conclusion

Cardiac glycosides remain a fascinating and clinically relevant class of compounds. Their well-established role in cardiology is now being complemented by exciting new discoveries in oncology and other fields. A thorough understanding of their molecular pharmacology, including their interactions with the Na+/K+-ATPase and their influence on various signaling pathways, is essential for the continued development and repurposing of these potent natural products. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of cardiac glycoside biology and harnessing their therapeutic potential.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. ionoptix.com [ionoptix.com]

- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionoptix.com [ionoptix.com]

- 9. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Cardiac Action Potential Protocol [protocols.io]

- 12. forum.graphviz.org [forum.graphviz.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Effect of cardiac glycosides on action potential characteristics and contractility in cat ventricular myocytes: role of calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. znaturforsch.com [znaturforsch.com]

- 17. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. adinstruments.com [adinstruments.com]

- 19. Isolated working heart (Langendorff) method | Dr. Pósa Anikó: Physiological background of myocardial adaptation [jgypk.hu]

- 20. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. fujifilmcdi.com [fujifilmcdi.com]

Digoxin's Impact on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the cardiac glycoside digoxin on intracellular calcium concentration. The document elucidates the primary and secondary mechanisms of action, provides detailed experimental protocols for investigating these effects, and presents quantitative data to illustrate the dose-dependent nature of this compound's impact.

Core Mechanism of Action: A Two-Step Process

This compound's primary influence on intracellular calcium concentration is an indirect consequence of its well-established role as an inhibitor of the plasma membrane Na+/K+ ATPase pump in cardiomyocytes.[1] This inhibition sets off a cascade of events that ultimately leads to an accumulation of calcium within the cell.

The process can be broken down into two key steps:

-

Inhibition of the Na+/K+ ATPase Pump and Increased Intracellular Sodium: this compound binds to the Na+/K+ ATPase pump, inhibiting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[1][2] This leads to a gradual increase in the intracellular sodium concentration.[2]

-

Alteration of the Sodium-Calcium (Na+/Ca2+) Exchanger Activity: The increased intracellular sodium concentration alters the electrochemical gradient that drives the Na+/Ca2+ exchanger.[1][2] This antiporter normally functions to extrude calcium ions from the cell in exchange for sodium ions. However, with the reduced sodium gradient, the efficiency of calcium extrusion by the Na+/Ca2+ exchanger is diminished.[2] In some cases, the exchanger can even reverse its direction, leading to a net influx of calcium into the cell.[1]

The culmination of these events is a significant elevation in the cytosolic calcium concentration. This increased availability of intracellular calcium enhances the contractility of cardiac muscle, which is the basis for this compound's therapeutic use in heart failure.[1][2]

Signaling Pathway of this compound's Primary Mechanism of Action

References

The Cellular and Molecular Basis of Digoxin's Inotropic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and certain cardiac arrhythmias for centuries. Its primary therapeutic benefit in heart failure stems from its positive inotropic effect, the ability to increase the force of myocardial contraction. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms that underpin this critical pharmacological action. We will delve into the intricate interplay of ion channels, pumps, and signaling pathways that are modulated by this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of these complex processes.

Core Mechanism of Action: Inhibition of the Na+/K+-ATPase

The fundamental molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane of cardiomyocytes.[1][2][3][4][5] This enzyme actively transports three Na+ ions out of the cell in exchange for two K+ ions, a process that requires the hydrolysis of one molecule of ATP.

This compound binds to a specific site on the extracellular aspect of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity.[3][4][6] This inhibition leads to a cascade of intracellular ionic changes that are central to its inotropic effect.

The α-Subunit: The Heart of the Matter

The α-subunit is the catalytic component of the Na+/K+-ATPase and the direct binding site for cardiac glycosides.[7][8] In the human heart, three isoforms of the α-subunit are expressed: α1, α2, and α3.[6][9][10] While the α1 isoform is ubiquitously expressed, the α2 and α3 isoforms are more restricted to excitable tissues like the heart and nervous system.[1] this compound exhibits some isoform-specific binding affinities, which may contribute to its therapeutic and toxic effects.

The Signaling Pathway to Increased Contractility

The inhibition of the Na+/K+-ATPase by this compound initiates a well-defined signaling cascade within the cardiomyocyte, culminating in an augmented contractile force.

Signaling Pathway of this compound's Inotropic Effect

-

Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump.[1][2][3][4][5]

-

Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of Na+ inside the cardiomyocyte.[5]

-

Alteration of the Na+/Ca2+ Exchanger (NCX) Function: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell. In its forward mode, the NCX typically transports three Na+ ions into the cell for every one Ca2+ ion it removes. The diminished Na+ gradient hampers this process.[5]

-

Increase in Intracellular Calcium: The reduced Ca2+ efflux via the NCX, and in some conditions, a reversal of the exchanger's function leading to Ca2+ influx, results in a net increase in the intracellular Ca2+ concentration.[5][11]

-

Enhanced Sarcoplasmic Reticulum Ca2+ Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the SERCA2a pump, leading to an increased Ca2+ load within the SR.

-

Increased Ca2+ Release and Contractility: During subsequent action potentials, the larger SR Ca2+ stores result in a greater release of Ca2+ into the cytosol upon depolarization. This increased availability of Ca2+ for binding to the myofilament protein troponin C enhances the interaction between actin and myosin, leading to a more forceful myocardial contraction.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with its target and its downstream effects.

Table 1: this compound Inhibition of Na+/K+-ATPase

| Parameter | Value | Species/Tissue | Reference |

| IC50 (α1 isoform) | ~164 nM | Human (MDA-MB-231 cells) | |

| IC50 (α2 isoform) | Lower affinity than α2/α3 | Human | [12] |

| IC50 (α3 isoform) | Lower affinity than α2/α3 | Human | [12] |

| Binding Affinity (KD) | Varies by isoform and presence of K+ | Human | [13] |

Table 2: this compound-Induced Changes in Ion Concentrations and Inotropic Effect

| Parameter | Change | Experimental Model | Reference |

| Intracellular [Na+] | Increased | Guinea-pig ventricular myocytes | [14] |

| Intracellular [Ca2+] | Increased in a dose-dependent manner | Guinea-pig ventricular myocytes | [14] |

| Positive Inotropic Effect | Begins at 0.1 µmol/L, maximal at 1 µmol/L | Human isolated ventricular heart muscle | [15] |

| Time to Peak Inotropic Effect | Approximately 60 minutes | Human isolated ventricular heart muscle | [15] |

Experimental Protocols

The investigation of this compound's inotropic effect relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Na+/K+-ATPase Activity

This protocol is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Workflow for Na+/K+-ATPase Activity Assay

-

Preparation of Enzyme Source: Isolate cell membranes or prepare a crude cell lysate from cardiac tissue or cultured cardiomyocytes.

-

Reaction Setup: Prepare two sets of reaction tubes.

-

Tube A (Total ATPase activity): Contains a buffer with optimal concentrations of Na+, K+, Mg2+, and ATP.

-

Tube B (Ouabain-insensitive ATPase activity): Contains the same buffer as Tube A, but with the addition of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) to block the activity of the Na+/K+-ATPase.

-

-

Enzyme Reaction: Add the enzyme preparation to both tubes and incubate at 37°C for a defined period to allow for ATP hydrolysis.

-

Termination of Reaction: Stop the reaction by adding a reagent such as trichloroacetic acid.

-

Phosphate Measurement: Measure the amount of inorganic phosphate released in each tube using a colorimetric method, such as the Fiske-Subbarow method.

-